N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Attachment of the Carboxamide Group: The carboxamide group is attached to the pyridine ring through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can have different properties and applications .
Scientific Research Applications
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and synthesis of related compounds.
Biology: Investigated for its effects on plant physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants. This inhibition leads to a bleaching effect, preventing photosynthesis and ultimately causing plant death. The molecular targets include enzymes involved in the carotenoid biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- Fluazinam
- Lufenuron
- Isoxaflutole
- Imazamox
- Fenoxaprop-P-ethyl
- Cloquintocet-mexyl
- Carfentrazone-ethyl
- Imazethapyr
- Clodinafop-propargyl
Uniqueness
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is unique due to its specific mode of action and high selectivity for broad-leaved weeds. Its chemical structure allows for effective inhibition of carotenoid biosynthesis, making it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-7-8-15(14(21)10-12)26-18(27)16-5-2-6-17(25-16)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXFJAWIGKTLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.